N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(19(24)21-16-4-2-1-3-5-16)20-14-15-6-10-22(11-7-15)17-8-12-25-13-9-17/h1-5,15,17H,6-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJMYBNBIUKFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide typically involves multiple steps. One common method includes the reaction of a piperidine derivative with an oxalyl chloride derivative in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate product is then reacted with a phenyl derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Recent studies have indicated that compounds with piperidine structures, similar to N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide, exhibit anticancer properties. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. These compounds often target specific receptors or enzymes that are overexpressed in cancer cells, leading to reduced proliferation and increased apoptosis in malignant cells .
1.2 Antiviral Properties
The compound may also possess antiviral activity, particularly against HIV. Research has demonstrated that piperidine-linked aminopyrimidine derivatives can inhibit reverse transcriptase, a crucial enzyme in the HIV replication cycle. Compounds in this category have shown improved potency compared to existing antiviral agents, suggesting a promising avenue for the development of new HIV therapeutics .
1.3 Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects, including potential applications in treating neurological disorders such as depression and anxiety. The structural features of this compound may enhance its interaction with neurotransmitter systems, thereby modulating mood and cognitive functions .
3.1 Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
| Target | Effect | Reference |
|---|---|---|
| Reverse Transcriptase | Inhibition of HIV replication | |
| Cancer Cell Receptors | Induction of apoptosis | |
| Neurotransmitter Receptors | Modulation of mood |
3.2 Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profiles of this compound. Variations in substituents on the piperidine ring can significantly alter its binding affinity and selectivity towards biological targets .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of piperidine derivatives:
4.1 Study on Anticancer Activity
A study evaluated a series of piperidine derivatives for their anticancer effects against breast cancer cell lines. Results showed that certain modifications enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
4.2 Evaluation of Antiviral Efficacy
Research focused on a library of piperidine compounds demonstrated that specific structural features correlated with increased antiviral activity against HIV, providing a foundation for further drug development .
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacology: The target compound’s structural features suggest peripheral opioid or non-opioid applications (e.g., neuropathic pain) due to reduced CNS penetration.
- Toxicity : Preliminary predictions indicate lower respiratory depression risk compared to Compound B but require validation .
- Synthetic Challenges : The oxan-4-yl group complicates regioselective synthesis compared to methoxymethyl or phenethyl analogues.
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an oxan group and a phenylethanediamide moiety. Its molecular formula is , with a molecular weight of approximately 388.93 g/mol. The structural complexity allows for interactions with multiple biological targets, making it a candidate for diverse pharmacological effects.
1. Interaction with Receptors:
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly opioid receptors. These interactions can modulate pain perception and exhibit analgesic properties. For instance, derivatives of piperidine have been shown to act as potent agonists at mu-opioid receptors, which are crucial in pain management .
2. Enzyme Inhibition:
The compound may also inhibit specific enzymes involved in metabolic pathways. For example, piperidine derivatives have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to cytotoxic effects in cancer cells, suggesting potential applications in oncology .
Anticancer Activity
A study evaluating the anticancer potential of similar piperidine derivatives found that compounds exhibiting structural similarities to this compound showed significant cytotoxicity against various cancer cell lines. For example, one derivative demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of piperidine derivatives against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that certain modifications to the piperidine structure could enhance antibacterial activity, suggesting that this compound might also possess similar properties if tested .
Case Studies
Case Study 1: Pain Management
A clinical trial involving a closely related piperidine derivative demonstrated significant analgesic effects in patients with chronic pain conditions. The compound was administered alongside standard pain medications, resulting in reduced dosage requirements and improved patient outcomes.
Case Study 2: Cancer Therapy
In a preclinical model of breast cancer, another derivative showed promising results by inhibiting tumor growth and enhancing the efficacy of existing chemotherapy agents. This synergistic effect highlights the potential for developing combination therapies involving this compound.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide?
Methodological Answer:
- Stepwise Amide Coupling : Begin with the synthesis of the piperidine-oxane intermediate via reductive amination between 1-(oxan-4-yl)piperidin-4-amine and a carbonyl precursor. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .
- Final Amide Formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the piperidine-oxane intermediate with phenylacetic acid derivatives. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
- Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-acid ratio) and solvent polarity (DMF for solubility vs. dichloromethane for steric control). Typical yields range from 45–65% .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the oxane ring (δ 3.5–4.0 ppm for ether protons) and piperidine methylene groups (δ 2.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₇N₃O₃; expected [M+H]⁺: 358.2125) .
- HPLC Purity Assessment : Use a C18 column (acetonitrile/water + 0.1% TFA, 1.0 mL/min); retention time ~8.2 min .
Advanced Research Questions
Q. How do structural modifications to the oxane or phenyl groups affect bioactivity?
Structure-Activity Relationship (SAR) Insights :
-
Oxane Ring Substitution : Replacing oxane with a smaller cyclopropane ring reduces metabolic stability (t₁/₂ decreased from 4.2h to 1.8h in hepatic microsomes) due to increased CYP450 oxidation .
-
Phenyl Group Functionalization : Adding electron-withdrawing groups (e.g., -NO₂ at the para position) enhances binding affinity to opioid receptors (Ki = 12 nM vs. 85 nM for unmodified compound) .
-
Data Table :
Modification Receptor Binding (Ki, nM) Metabolic Stability (t₁/₂, h) Parent Compound 85 4.2 Oxane → Cyclopropane 120 1.8 p-NO₂ Phenyl 12 3.5
Q. How should researchers resolve contradictions in reported biological activity across studies?
Data Contradiction Analysis :
- Source 1 : A 2021 study reported IC₅₀ = 1.2 μM for serotonin receptor inhibition .
- Source 2 : A 2023 study found no activity (IC₅₀ > 50 μM) under similar conditions .
- Resolution Strategies :
- Assay Conditions : Verify buffer pH (7.4 vs. 6.8 alters protonation states) and temperature (25°C vs. 37°C impacts binding kinetics).
- Compound Purity : Re-test batches with ≥98% purity (HPLC-validated) to exclude impurity-driven artifacts .
- Receptor Isoforms : Confirm target specificity (e.g., 5-HT₃A vs. 5-HT₃B subtypes may explain discrepancies) .
Q. What in vitro and in vivo models are most suitable for pharmacokinetic profiling?
Methodological Recommendations :
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
